methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorophenyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxyaniline with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a fluorophenyl hydrazine derivative to form the pyrazole ring. The final step involves esterification with methyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with different chemical properties.
2,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Fluorophenyl pyrazoles: Compounds with similar core structures but different substituents.
Uniqueness
Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C22H22FN3O5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
methyl 2-[4-[N-(2,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H22FN3O5/c1-13(24-17-10-9-16(29-2)11-19(17)30-3)21-18(12-20(27)31-4)25-26(22(21)28)15-7-5-14(23)6-8-15/h5-11,25H,12H2,1-4H3 |
InChI Key |
OLXUSZUGVMOINS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=C(C=C1)OC)OC)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
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